

# Comparative Analysis of BI-1230 and Quinidine for KCNT1-Related Epilepsies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **BI-1230** (also known as ABS-1230) and quinidine, two pharmacological agents investigated for the treatment of gain-of-function mutations in the KCNT1 gene, a cause of severe early-onset epilepsies. This comparison is based on publicly available preclinical and clinical data.

# **Executive Summary**

Gain-of-function mutations in the KCNT1 gene, which encodes the sodium-activated potassium channel KNa1.1, lead to debilitating and often drug-resistant epileptic encephalopathies. The therapeutic landscape for these disorders is limited, with quinidine, a non-selective ion channel blocker, being used off-label with variable efficacy and significant safety concerns. **BI-1230** is an investigational, selective KCNT1 inhibitor currently in early-stage clinical development. This guide presents a side-by-side comparison of their mechanism of action, preclinical efficacy, and clinical data, alongside detailed experimental protocols from key studies.

### **Mechanism of Action**

**BI-1230** is a first-in-class, orally administered, selective small molecule inhibitor of the KCNT1 potassium channel.[1][2] Preclinical studies indicate that it is designed to directly target the underlying cause of the disease by inhibiting the overactive KCNT1 channel.[3][4][5]



Quinidine is a broad-spectrum antiarrhythmic agent that also inhibits KCNT1 channels.[6][7] Its mechanism in KCNT1-related epilepsy is the blockade of the potassium current through the channel pore.[6][8] However, quinidine is non-selective and affects other ion channels, which contributes to its side-effect profile.[9]

#### **Preclinical Data**

At present, specific quantitative preclinical data for **BI-1230**, such as IC50 values, have not been publicly disclosed in detail. Press releases from Actio Biosciences state that preclinical studies have demonstrated that ABS-1230 (**BI-1230**) inhibits all tested pathogenic mutations in the KCNT1 gene and rapidly suppresses seizures in preclinical models.[5][6][9][10] A poster presentation from Actio Biosciences at a scientific conference mentioned the development of a novel small molecule with nanomolar potency and high selectivity for the KCNT1 channel, which suppressed seizures in a dose-dependent manner in a Kcnt1 mouse model.[11]

Quinidine has been evaluated in various preclinical models, including Xenopus oocytes and mammalian cell lines expressing mutant KCNT1 channels. These studies have shown that quinidine can reduce the increased potassium currents caused by gain-of-function mutations.

Table 1: In Vitro Potency of Quinidine against KCNT1 Channels

| KCNT1 Variant | Cell Type       | IC50 (μM)             | Reference |
|---------------|-----------------|-----------------------|-----------|
| Wild-Type     | Xenopus oocytes | ~300                  | [6]       |
| Y796H         | Xenopus oocytes | ~300                  | [6]       |
| K629N         | Xenopus oocytes | >300 (less effective) | [6]       |
| R428Q         | Xenopus oocytes | ~300                  | [6]       |

#### **Clinical Data**

**BI-1230** is currently in a Phase 1a clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[2] A proof-of-concept Phase 1b/2a study in patients with KCNT1-related epilepsy is planned for early 2026.[2]



Quinidine has been used off-label in patients with KCNT1-related epilepsies for several years. Its efficacy has been inconsistent, with some patients experiencing a significant reduction in seizure frequency, while others show little to no response or experience intolerable side effects. [9][12] A systematic review of 27 studies found that a ≥50% seizure reduction was achieved in 20 out of 80 patients treated with quinidine.[12] The primary dose-limiting factor for quinidine is cardiotoxicity, specifically QTc interval prolongation.[9][12]

Table 2: Summary of Clinical Experience with Quinidine in KCNT1-Related Epilepsy

| Study Type                     | Number of Patients | Key Findings                                                                                                               | Reference |
|--------------------------------|--------------------|----------------------------------------------------------------------------------------------------------------------------|-----------|
| Systematic Review              | 80                 | ≥50% seizure reduction in 25% of patients. Inconsistent efficacy and common adverse events, particularly QTc prolongation. | [12]      |
| Randomized<br>Controlled Trial | 6                  | No significant reduction in seizure frequency in patients with ADNFLE.                                                     | [9]       |
| Case Series/Reports            | Multiple           | Variable responses, from significant seizure reduction to lack of efficacy.                                                | [6][7]    |

# Experimental Protocols Electrophysiological Assessment of Quinidine in Xenopus oocytes

This protocol is a composite based on methodologies described in published studies.[6][13]

Objective: To determine the inhibitory effect of quinidine on wild-type and mutant KCNT1 channels expressed in Xenopus laevis oocytes.



#### Methodology:

- Oocyte Preparation:Xenopus laevis oocytes are surgically harvested and defolliculated.
- cRNA Injection: Oocytes are injected with cRNA encoding either wild-type or mutant human KCNT1.
- Incubation: Injected oocytes are incubated to allow for channel expression.
- Two-Electrode Voltage Clamp (TEVC) Recordings:
  - Oocytes are placed in a recording chamber and perfused with a standard bath solution.
  - Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
  - A voltage-clamp protocol is applied (e.g., holding potential of -90mV, followed by depolarizing steps from -80mV to +80mV).
  - Baseline KCNT1 currents are recorded.
- Quinidine Application: The bath solution is exchanged with a solution containing a specific concentration of quinidine (e.g., 300 μM).
- Post-Quinidine Recordings: After a period of incubation with quinidine, the same voltageclamp protocol is applied, and the resulting currents are recorded.
- Data Analysis: The percentage of current inhibition by quinidine is calculated by comparing
  the current amplitudes before and after drug application. Dose-response curves can be
  generated by testing a range of quinidine concentrations to determine the IC50 value.







Click to download full resolution via product page

Workflow for Electrophysiological Assessment of KCNT1 Inhibitors.

# Signaling Pathways and Logical Relationships

The gain-of-function mutations in KCNT1 lead to an increased potassium efflux, which hyperpolarizes the neuron. This can paradoxically lead to hyperexcitability and seizures, potentially through the preferential silencing of inhibitory interneurons, leading to disinhibition of neural circuits. Both **BI-1230** and quinidine aim to counteract this by blocking the KCNT1 channel.





Click to download full resolution via product page

Mechanism of KCNT1 Pathophysiology and Drug Intervention.



#### Conclusion

**BI-1230** and quinidine represent two distinct approaches to targeting KCNT1 in genetic epilepsy. Quinidine, a repurposed antiarrhythmic, has shown limited and variable efficacy, hampered by a narrow therapeutic window and significant safety concerns. **BI-1230**, as a purpose-designed selective KCNT1 inhibitor, holds the promise of improved efficacy and a better safety profile. However, a definitive comparison awaits the public release of quantitative preclinical and clinical data for **BI-1230**. The ongoing clinical development of **BI-1230** is a critical step forward in the quest for a targeted and effective therapy for individuals with KCNT1-related epilepsies. Researchers and clinicians should closely monitor the progress of **BI-1230**'s clinical trials to ascertain its true potential in this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Actio Biosciences Announces First Participant Dosed in Phase 1 Clinical Trial of ABS-1230, a KCNT1 Inhibitor for the Treatment of KCNT1-Related Epilepsy • Actio Biosciences [actiobiosciences.com]
- 2. Actio Biosciences Announces ABS-1230 KCNT1 Epilepsy Foundation [kcnt1.squarespace.com]
- 3. KCNT1 Epilepsy News Home KCNT1 Epilepsy Foundation [kcnt1epilepsy.org]
- 4. Actio Biosciences Announces U.S. FDA Clearance of Investigational New Drug Application and Fast Track Designation for ABS-1230, a KCNT1 Inhibitor for the Treatment of KCNT1-Related Epilepsy • Actio Biosciences [actiobiosciences.com]
- 5. Quinidine in the Treatment of KCNT1-Positive Epilepsies PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinidine in the treatment of KCNT1-positive epilepsies PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]



- 9. Actio Biosciences Secures \$66 Million Series B Financing to Advance Genetics-Driven Pipeline of Small Molecule Therapeutics for Rare and Common Diseases - BioSpace [biospace.com]
- 10. a targeted small molecule reduces seizure burden in a mouse model of kcnt1-related epilepsy [aesnet.org]
- 11. researchgate.net [researchgate.net]
- 12. dial.uclouvain.be [dial.uclouvain.be]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Analysis of BI-1230 and Quinidine for KCNT1-Related Epilepsies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666951#comparative-analysis-of-bi-1230-and-quinidine-for-kcnt1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com